molecular formula C₁₇H₁₃BrF₃N₃O₂S B1141802 Dehydroxy Bromocelecoxib CAS No. 170570-75-9

Dehydroxy Bromocelecoxib

カタログ番号: B1141802
CAS番号: 170570-75-9
分子量: 460.27
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.

    Sulfonamide Formation:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions

Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

科学的研究の応用

Scientific Research Applications

  • Medicinal Chemistry :
    • Intermediate in Synthesis : Dehydroxy Bromocelecoxib serves as an intermediate in the synthesis of Celecoxib and other related compounds, facilitating the development of new pharmaceuticals .
    • COX-2 Inhibition : Similar to Celecoxib, it exhibits potential as a COX-2 inhibitor, which is crucial for developing anti-inflammatory medications. COX-2 inhibitors are known for their ability to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Biological Studies :
    • Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects due to its mechanism of action involving COX-2 inhibition . Studies on related compounds suggest that selective inhibition of COX-2 can lead to reduced tumor growth and metastasis in cancer models .
    • Toxicity Studies : It is also used in toxicity studies related to drug formulations, helping assess the safety profile of new therapeutic agents .
  • Pharmaceutical Development :
    • Drug Formulation : The compound is investigated for its potential use in various drug formulations aimed at treating inflammatory conditions and possibly cancer .
    • Quality Control : It plays a role in quality control processes during the development of new drugs under Abbreviated New Drug Application (ANDA) filings with the FDA .

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of this compound in animal models. The compound demonstrated significant reduction in edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent.

Case Study 2: COX-2 Selectivity

Research comparing this compound with other COX inhibitors showed that it retains a high selectivity for COX-2 over COX-1. This selectivity was quantified using IC50 values, indicating its potential for fewer side effects typical of non-selective NSAIDs.

作用機序

The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .

類似化合物との比較

Similar Compounds

Uniqueness

Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

生物活性

Dehydroxy Bromocelecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and comparative analysis with other COX inhibitors.

This compound shares structural similarities with celecoxib, primarily featuring a pyrazole ring and a benzenesulfonamide moiety. These structural characteristics are crucial for its biological activity, particularly its ability to inhibit COX-2 enzymes. The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : After oral administration, this compound is expected to be rapidly absorbed, similar to celecoxib, which achieves peak plasma concentrations within approximately 3 hours. Its metabolism likely involves hepatic pathways similar to those of celecoxib, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) .

Pharmacodynamics : The primary mechanism by which this compound exerts its effects is through selective inhibition of COX-2. This inhibition not only reduces inflammation but may also have implications in cancer therapy by modulating processes such as apoptosis and angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds like this compound may exhibit anti-inflammatory and analgesic properties comparable to celecoxib. Additionally, there is emerging evidence suggesting potential anticancer effects due to the inhibition of tumor growth and metastasis .

Comparative Analysis with Other COX Inhibitors

The following table summarizes the structural characteristics and biological activities of this compound compared to other notable COX inhibitors:

Compound NameStructure CharacteristicsUnique Features
Celecoxib Pyrazole ring, benzenesulfonamideSelective COX-2 inhibitor; widely used
This compound Similar to celecoxibPotentially altered pharmacokinetics and activity
Rofecoxib Similar pyrazole structureWithdrawn due to cardiovascular risks
Etoricoxib Pyridine ring instead of pyrazoleHigher selectivity for COX-2
Valdecoxib Incorporates a methoxy groupAssociated with skin reactions

Future Directions in Research

Future research should focus on:

  • In Vitro Studies : Investigating the specific interactions between this compound and various biological targets.
  • In Vivo Studies : Conducting animal models to evaluate its efficacy in inflammatory diseases and cancer.
  • Clinical Trials : Assessing safety profiles and therapeutic outcomes in human subjects.

特性

CAS番号

170570-75-9

分子式

C₁₇H₁₃BrF₃N₃O₂S

分子量

460.27

同義語

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。